N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide
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Overview
Description
N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a fluorophenyl group, a hydroxypropan-2-yl moiety, and a prop-2-enamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide typically involves the reaction of 3-fluorobenzaldehyde with a suitable hydroxypropan-2-ylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final step involves the addition of prop-2-enamide to the intermediate product, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide
- N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide
Uniqueness
N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-2-12(16)14-11(8-15)7-9-4-3-5-10(13)6-9/h2-6,11,15H,1,7-8H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUWVSQQFLSEHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC1=CC(=CC=C1)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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